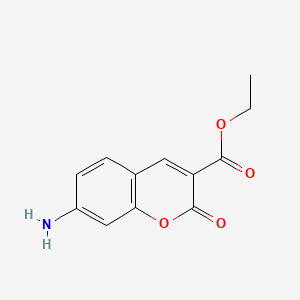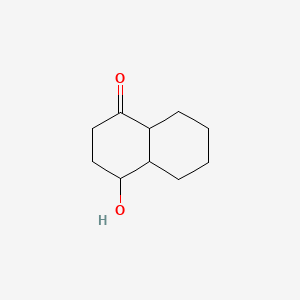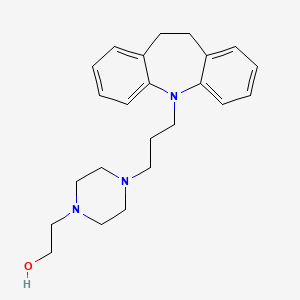
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester is a chemical compound belonging to the class of coumarins Coumarins are a group of aromatic organic compounds with a benzopyrone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing an ortho-hydroxyaryl aldehyde, such as salicylaldehyde, with an activated dicarbonyl compound like ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The amino group at the 7-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted coumarins depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the production of dyes and perfumes due to its aromatic properties
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. The compound’s structure allows it to intercalate with DNA, making it useful in studying DNA interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Coumarin-3-carboxylic acid ethyl ester
- Ethyl 3-coumarincarboxylate
- 3-Carbethoxycoumarin
Uniqueness
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester is unique due to the presence of the amino group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
72705-82-9 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
ethyl 7-amino-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2,13H2,1H3 |
InChI-Schlüssel |
HBTIKNFRYMQNGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)N)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)

![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)
![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)

![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)

![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol](/img/structure/B14161931.png)

![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)

![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)

